molecular formula C16H15N3O3S2 B11311277 8-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

8-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B11311277
M. Wt: 361.4 g/mol
InChI Key: RNGYTZMROGJSKY-UHFFFAOYSA-N
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Description

8-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the chromene derivative with a thiosemicarbazide derivative under reflux conditions in the presence of a suitable catalyst.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), suitable solvents (e.g., ethanol, dichloromethane).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced chromene or thiadiazole derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s ability to interact with biological targets suggests its potential use in the treatment of various diseases, including infections and cancer.

    Industry: Its chemical stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chromene core and thiadiazole ring provide a versatile scaffold for further functionalization, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3O3S2

Molecular Weight

361.4 g/mol

IUPAC Name

8-methyl-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C16H15N3O3S2/c1-3-7-23-16-19-18-15(24-16)17-14(21)12-8-11(20)10-6-4-5-9(2)13(10)22-12/h4-6,8H,3,7H2,1-2H3,(H,17,18,21)

InChI Key

RNGYTZMROGJSKY-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC(=C3O2)C

Origin of Product

United States

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